molecular formula C7H13N B3049345 (1R,5R)-2-Azabicyclo[3.3.0]octane CAS No. 2030-37-7

(1R,5R)-2-Azabicyclo[3.3.0]octane

Cat. No.: B3049345
CAS No.: 2030-37-7
M. Wt: 111.18 g/mol
InChI Key: ADKDJHASTPQGEO-BQBZGAKWSA-N
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Description

Synthesis Analysis

The synthesis of molecules with trans-fused bicyclo[3.3.0]octane ring systems is challenging due to high strain energy . There are few approaches to access them, and most rely on the enantioselective construction of an acyclic starting material . An alternative approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

(1R,5R)-2-Azabicyclo[3.3.0]octane and its derivatives have been utilized as chiral auxiliaries in asymmetric synthesis. For instance, enantiomerically pure derivatives of this compound have been effectively used in Michael-type reactions via enamines (Martens & Lübben, 1991).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been applied in spectrophotometric methods. For example, a method for determining amines in alkaline medium used derivatives of this compound, which showed potential in the study of liquid-liquid ternary system equilibria (Duriche et al., 1999).

Molecular and Structural Chemistry

The compound and its derivatives have been studied for their configurational and conformational properties. Research involving NMR spectroscopy and X-ray crystallography has provided insights into the structure of related azabicyclo[3.3.0]octane derivatives, contributing to a better understanding of their molecular properties (Fernández et al., 1997).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been investigated for their potential medicinal properties. For example, research has focused on synthesizing aromatic heterocycles with the azabicyclo[3.3.0]octane ring for their potential use in treating Alzheimer's disease (Suzuki et al., 1999).

Future Directions

The future directions in the research of compounds with the azabicyclo[3.3.0]octane structure involve the development of more efficient methodologies for their synthesis . This includes the selective fragmentation of different types of functionalized tricyclo[3.2.1.0 2.7]octane derivatives .

Properties

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDJHASTPQGEO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCN[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R)-2-Azabicyclo[3.3.0]octane
Reactant of Route 2
(1R,5R)-2-Azabicyclo[3.3.0]octane
Reactant of Route 3
(1R,5R)-2-Azabicyclo[3.3.0]octane
Reactant of Route 4
(1R,5R)-2-Azabicyclo[3.3.0]octane
Reactant of Route 5
(1R,5R)-2-Azabicyclo[3.3.0]octane
Reactant of Route 6
(1R,5R)-2-Azabicyclo[3.3.0]octane

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